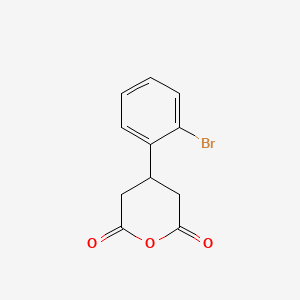

3-(2-Bromophenyl)glutaric anhydride

Descripción

3-(2-Bromophenyl)glutaric anhydride is a cyclic anhydride derived from glutaric acid, featuring a brominated phenyl substituent at the third position of the glutaric backbone. Structurally, it consists of a six-membered cyclic anhydride ring fused with a 2-bromophenyl group, which confers distinct electronic and steric properties compared to unsubstituted glutaric anhydride. This compound is primarily utilized in organic synthesis, particularly in acylation reactions, polymer modification, and as a precursor for bioactive molecules . Its bromine substituent enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions and material science applications .

Propiedades

Fórmula molecular |

C11H9BrO3 |

|---|---|

Peso molecular |

269.09 g/mol |

Nombre IUPAC |

4-(2-bromophenyl)oxane-2,6-dione |

InChI |

InChI=1S/C11H9BrO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2 |

Clave InChI |

RWJBJEJDXXDUKI-UHFFFAOYSA-N |

SMILES canónico |

C1C(CC(=O)OC1=O)C2=CC=CC=C2Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-(2-Bromophenyl)glutaric anhydride, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Stability

- Ring Size and Stability : Glutaric anhydride derivatives form six-membered rings, which are more stable and less reactive than five-membered succinic anhydride analogs. This stability allows for controlled acylation in peptide synthesis and polymer chemistry .

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Enhance electrophilicity of the carbonyl groups, accelerating nucleophilic attacks in acylation reactions. Bromine’s larger atomic size increases steric hindrance, particularly in ortho-substituted derivatives like 3-(2-Bromophenyl)glutaric anhydride, which may slow reactions requiring spatial accessibility . Hydrophobic Groups (e.g., Methyl): Improve compatibility with nonpolar matrices in composite materials but reduce solubility in aqueous systems .

Research Findings and Case Studies

- Synthesis Optimization :

- Enzymatic Specificity: A study on Bacillus pseudofirmus acylase revealed that 3-isobutylglutaric anhydride undergoes enantioselective hydrolysis to produce (R)-3-isobutyl glutaric acid monoamide (99.96% enantiomeric excess). Substituting the isobutyl group with bromophenyl may alter enzyme-substrate interactions due to steric and electronic differences .

- Protein Modification :

- Glutaric anhydride modifies lysine residues in proteins more efficiently than succinic anhydride at lower concentrations (0.16 mM vs. 0.5 mM for glutaryl-CoA), suggesting higher reactivity. Bromophenyl substitution could influence residue selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.